2-(2H-1,2,3-benzotriazol-2-yl)-6-bromo-4-phenylquinazoline
Overview
Description
2-(2H-1,2,3-benzotriazol-2-yl)-6-bromo-4-phenylquinazoline is a useful research compound. Its molecular formula is C20H12BrN5 and its molecular weight is 402.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.02761 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
SMR000174347, also known as 2-(2H-1,2,3-benzotriazol-2-yl)-6-bromo-4-phenylquinazoline, is a compound that has been found to have inhibitory effects on the biofilm-forming capacity of Staphylococcus aureus . The primary target of this compound is the molecular chaperone DnaK .
Mode of Action
The compound interacts with DnaK, a molecular chaperone, to inhibit the formation of biofilms by Staphylococcus aureus . The interaction between the compound and DnaK was determined by immune precipitation with anti-Flag M2 Affinity and Western blot analysis . The compound exhibits increasing blockade of S. aureus biofilm formation with increasing concentrations .
Biochemical Pathways
It is known that the compound interferes with the biofilm formation process of staphylococcus aureus by targeting the molecular chaperone dnak . Biofilm formation is a major contributor to antibiotic tolerance and resistance-induced delays in empirical therapy .
Result of Action
The primary result of the action of SMR000174347 is the inhibition of biofilm formation by Staphylococcus aureus . This inhibition occurs in a dose-dependent manner, with significant inhibition found at concentrations of 18 µM, 36 µM, and 72 µM . This could potentially improve the susceptibility of S. aureus to antimicrobial agents .
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-6-bromo-4-phenylquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN5/c21-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)23-20(22-16)26-24-17-8-4-5-9-18(17)25-26/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFFZQZFHNBBJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N4N=C5C=CC=CC5=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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